molecular formula C8H10N2O2 B037198 4-Propyl-5-pyrimidinecarboxylic acid CAS No. 1250812-18-0

4-Propyl-5-pyrimidinecarboxylic acid

Cat. No. B037198
M. Wt: 166.18 g/mol
InChI Key: JPWDODSSYWUORQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures related to "4-Propyl-5-pyrimidinecarboxylic acid," involves various strategies, one of which is Suzuki cross-coupling reactions. This method allows the formation of heteroarylpyrimidines by reacting boronic acids with heteroaryl halides under palladium catalysis, presenting a versatile approach to synthesizing pyrimidine derivatives (Saygılı et al., 2004). Another method reported involves a three-component, one-pot synthesis, showcasing the utility of combining different reactants in a single step to create a library of substituted pyrimidines, highlighting the efficiency of modern synthetic routes in generating complex pyrimidine structures (Xie et al., 2007).

Scientific Research Applications

Chemical Synthesis and Reactivity

Pyrimidine derivatives, including those structurally related to 4-Propyl-5-pyrimidinecarboxylic acid, have been synthesized for various purposes, including the exploration of their covalent hydration properties and reactivities. For instance, studies have delved into the synthesis of monomethyl- and dimethylpyrimidine-5-carboxylic acids, revealing insights into regioselective hydration at different positions of the pyrimidine ring, which could have implications for the chemical behavior of 4-Propyl-5-pyrimidinecarboxylic acid (Kress, 1994).

Biological Activities and Applications

Several studies have highlighted the biological activities of pyrimidinecarboxylic acids, suggesting areas where 4-Propyl-5-pyrimidinecarboxylic acid could potentially be applied. For example, the hypolipidemic activity of certain 4-pyrimidinecarboxylic acids in mice has been observed, indicating potential therapeutic applications in lipid metabolism disorders (Hall et al., 1984). Additionally, the discovery of a novel cyclic amino acid, 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, from halophilic phototrophic bacteria suggests unique biological roles and applications in osmoregulation (Galinski et al., 1985).

Material Science and Crystal Engineering

In the field of material science and crystal engineering, pyrimidine derivatives have been utilized as building blocks for inorganic crystal structures. The preparation of ligands like 4- and 5-carboxylic acid pyrimidine and their coordination complexes illustrates the potential of pyrimidinecarboxylic acids in designing charge-neutral complex ions for crystal engineering applications (Aakeröy et al., 2006).

Optoelectronics and Nonlinear Optics

Pyrimidine derivatives have also been explored for their promising applications in nonlinear optics (NLO) and optoelectronics. Studies on thiopyrimidine derivatives have shown significant NLO properties, suggesting that structurally similar compounds like 4-Propyl-5-pyrimidinecarboxylic acid could be relevant for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

4-propylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-3-7-6(8(11)12)4-9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWDODSSYWUORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-5-pyrimidinecarboxylic acid

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